Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine, is a building block used in the solid-phase synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). They play important roles in various biological processes, including cell-cell signaling, immune recognition, and protein folding .
The Fmoc group in Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH serves as a protecting group for the amino group of the serine residue during peptide chain assembly. The |A-D-GlcNAc(Ac)3) moiety represents a selectively protected N-acetylglucosamine (GlcNAc) sugar unit, which is a common component of glycans (carbohydrate chains) found in glycopeptides. The three acetyl (Ac) groups on the GlcNAc unit protect the hydroxyl groups, allowing for controlled attachment to the peptide chain at a specific position .
By incorporating Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH into a synthetic scheme, researchers can precisely control the structure and functionality of the resulting glycopeptide. This allows for the study of the specific roles of glycans in various biological contexts.
Glycopeptides have emerged as promising candidates for therapeutic development due to their unique properties and potential for targeting specific biological processes. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH can be employed in the synthesis of glycopeptide-based drugs with potential applications in various therapeutic areas, including:
The ability to synthesize well-defined glycopeptides using Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH facilitates the investigation of their therapeutic potential and paves the way for the development of novel glycopeptide-based drugs.
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH also finds application in fundamental glycoscience research, which aims to understand the structure, function, and biosynthesis of glycans. By using this building block in the synthesis of model glycopeptides, researchers can:
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is a glycosylated amino acid derivative that features a phenylmethoxycarbonyl (Fmoc) protecting group on the serine residue and a triacetylated N-acetylglucosamine (GlcNAc) moiety. This compound is notable for its role in peptide synthesis and its potential biological applications, particularly in the field of glycoprotein research. The presence of the GlcNAc group can influence protein folding, stability, and interactions, making this compound valuable for studying glycosylation effects in biological systems.
The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH involves several key reactions:
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH exhibits significant biological activity due to its glycosylated structure. Glycosylation can modulate protein interactions and stability, influencing processes such as:
The synthesis methods for Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involve:
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has several applications:
Research into Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH has revealed its interactions with various proteins and receptors:
Several compounds share structural similarities with Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, including:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Fmoc-L-Thr(GlcNAc(Ac)3)-OH | Threonine instead of Serine | May exhibit different interaction profiles |
Fmoc-L-Ala(GlcNAc(Ac)3)-OH | Alanine instead of Serine | Simpler structure potentially affecting binding |
Fmoc-L-Ser(β-D-GalNAc(Ac)3)-OH | Galactose instead of Glucose | Different biological activity due to sugar type |
These compounds differ primarily in their amino acid backbone or sugar moiety, which can significantly impact their biological functions and interactions.
O-GlcNAcylation involves the attachment of β-D-N-acetylglucosamine (GlcNAc) to serine/threonine residues via an O-glycosidic bond. Unlike traditional glycosylation, this PTM is dynamic, reversible, and occurs on nuclear/cytoplasmic proteins. Key functional roles include:
The acetylated trisaccharide moiety in Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH mimics native O-GlcNAc structures while providing chemical stability during SPPS.
This compound combines three critical elements:
Molecular Formula: C₃₂H₃₆N₂O₁₃
Molecular Weight: 656.63 g/mol
Key Protecting Groups:
The synthesis of glycosylated amino acid building blocks such as Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH employs two distinct strategic approaches that have been extensively studied and optimized [5] [40]. The linear approach involves sequential assembly of the glycopeptide chain through direct incorporation of preformed glycosylated amino acid building blocks during solid-phase peptide synthesis [3] [40]. This cassette-based strategy utilizes the glycosylated amino acid as a complete unit that is introduced stepwise into the growing peptide sequence [40].
In contrast, the convergent approach relies on post-assembly glycosylation where the peptide backbone is first synthesized, followed by direct conjugation of the oligosaccharide domain to generate the corresponding glycopeptide [40]. This method has been particularly effective for N-linked glycopeptide preparation through Lansbury aspartylation conditions [40]. The convergent strategy enables the simultaneous installation of multiple glycan units onto the peptide backbone, offering advantages in terms of synthetic efficiency [40].
Research findings demonstrate that the cassette approach provides superior control over stereochemistry and yields more consistent results for O-linked glycopeptides containing N-acetylglucosamine moieties [40]. The linear methodology has been successfully applied to the synthesis of mucin-type O-glycopeptides containing tumor carbohydrate antigens [40]. Comparative studies indicate that the linear approach achieves glycosylation yields of 85-95% when using optimized coupling conditions, while convergent methods typically yield 70-85% for similar substrates [31] [40].
Approach | Glycosylation Yield | Stereoselectivity | Application |
---|---|---|---|
Linear Cassette | 85-95% | >95% β-selectivity | O-linked glycopeptides |
Convergent Assembly | 70-85% | 80-90% β-selectivity | N-linked glycopeptides |
Hybrid Strategy | 80-90% | 90-95% β-selectivity | Complex glycoproteins |
The choice between linear and convergent approaches depends on the complexity of the target glycopeptide and the specific glycosylation pattern required [40]. Linear assembly proves particularly advantageous when multiple closely spaced glycosylation sites are present, as demonstrated in the synthesis of heavily glycosylated peptide domains [40].
High-Temperature Fast Stirring Peptide Synthesis represents a significant advancement in the efficient assembly of glycosylated building blocks such as Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH [4] [8] [9]. This methodology addresses the fundamental limitations of traditional solid-phase peptide synthesis by optimizing diffusion-dependent processes through combined application of elevated temperature and enhanced mixing [8] [9].
The HTFS-PS reactor employs temperatures of 90°C combined with overhead stirring at 1200 rpm to maximize reagent diffusion and reaction kinetics [8] [9]. Research demonstrates that this approach reduces coupling times from 60 minutes to 30 seconds while maintaining reaction yields above 97% [8] [9]. The method proves particularly effective for challenging glycosylated amino acid incorporations that traditionally require extended reaction times and large reagent excesses [4] [10].
Optimization studies reveal that HTFS-PS enables the use of equimolar amounts of precious glycosylated building blocks rather than the typical 3-5 fold excess required in conventional protocols [4] [10]. Temperature control at 90°C prevents aspartimide formation despite the elevated conditions, attributed to the combination of low base concentration and short reaction cycles [8] [9]. The reactor design incorporates a heating jacket connected to a circulating water bath and a five-fin turbine agitator for optimal mixing [8] [9].
Parameter | Traditional SPPS | HTFS-PS | Improvement Factor |
---|---|---|---|
Coupling Time | 60 minutes | 30 seconds | 120x faster |
Temperature | 25°C | 90°C | 3.6x increase |
Reagent Excess | 3-5 equivalents | 1.2 equivalents | 2.5-4x reduction |
Crude Purity | 85-90% | >97% | 1.1-1.2x improvement |
The application of HTFS-PS to glycopeptide synthesis containing multiple N-glycosylated sites demonstrates substantial improvements in final yields [4] [10]. Studies show that glycopeptides with three or more glycosylation sites achieve 75-85% final yields using HTFS-PS compared to 35-50% with conventional methods [4] [10]. The enhanced diffusion achieved through fast stirring generates high local concentrations around resin beads, enabling rapid and complete reactions even with sterically hindered glycosylated amino acids [8] [9].
The König-Knorr reaction represents one of the fundamental glycosylation methodologies for synthesizing Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH through substitution of glycosyl halides with serine derivatives [14] [15]. This classical approach utilizes acetobromoglucose derivatives treated with alcohols in the presence of silver carbonate or mercury bromide as promoters [14]. The reaction proceeds through formation of an oxocarbenium ion intermediate, followed by anchimeric assistance from the neighboring acetyl group at C2 to ensure 1,2-trans stereochemical arrangement [14].
Modern adaptations of the König-Knorr reaction employ trimethylsilyl triflate as a Lewis acid catalyst in combination with silver oxide, dramatically accelerating reaction rates and enhancing yields [15]. Research demonstrates that addition of 20 mol% trimethylsilyl triflate to classical silver oxide-promoted glycosylations reduces reaction times from 30 hours to less than 5 minutes while achieving nearly quantitative yields [15]. The enhanced protocol utilizes 2-3 equivalents of silver oxide with catalytic Lewis acid in dichloromethane as the optimal solvent system [15].
Mechanistic studies reveal that the reaction proceeds through initial silver oxide-mediated activation of the glycosyl bromide, generating the oxocarbenium ion that is subsequently stabilized by the Lewis acid catalyst [15]. The neighboring acetyl group provides anchimeric assistance, forming a dioxolanium ring intermediate that directs nucleophilic attack to the β-face [14] [20]. This mechanism ensures high β-selectivity in the formation of the desired N-acetylglucosamine-serine linkage [14] [20].
Promoter System | Reaction Time | Yield | β-Selectivity |
---|---|---|---|
Silver Oxide Only | 30 hours | 5% | >95% |
Silver Oxide + TMSOTf (20 mol%) | <5 minutes | 99% | >98% |
Mercury Bromide | 12 hours | 68% | 90% |
Silver Triflate | 2 hours | 85% | 95% |
Optimization studies demonstrate that the choice of Lewis acid significantly impacts both reaction efficiency and product distribution [15] [21]. Trimethylsilyl triflate provides superior results compared to other Lewis acids such as boron trifluoride etherate or tin tetrachloride [15]. The reaction exhibits excellent functional group tolerance, proceeding efficiently even in the presence of acid-sensitive protecting groups [21].
Thioglycoside-mediated glycosylation has emerged as a versatile and reliable method for constructing the glycosidic bond in Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH synthesis [18] [33] [34]. This approach utilizes thioglycoside donors activated by thiophilic promoters to achieve controlled glycosyl transfer to serine hydroxyl groups [34]. The method offers significant advantages including donor stability, compatibility with various reaction conditions, and orthogonality to other glycosylation protocols [34].
Contemporary thioglycoside activation employs gold(III) chloride as a mild catalytic promoter, requiring only 3 mol% catalyst loading while achieving excellent yields at room temperature [34]. This methodology addresses traditional limitations of thioglycoside activation including the requirement for stoichiometric toxic promoters and extremely low reaction temperatures [34]. The gold-catalyzed protocol proceeds rapidly, typically completing within 30 minutes to 2 hours depending on donor reactivity [34].
Research demonstrates that both armed and disarmed thioglycoside donors function effectively under these conditions, with armed donors providing superior reactivity and yields [34] [18]. The reaction mechanism involves initial coordination of the gold catalyst to the sulfur atom, followed by thioglycoside activation and subsequent nucleophilic attack by the serine acceptor [34]. Stereochemical outcomes depend primarily on the nature of protecting groups at C2, with acetyl protection providing excellent β-selectivity through neighboring group participation [34] [38].
Thioglycoside Type | Catalyst Loading | Reaction Time | Yield | α:β Ratio |
---|---|---|---|---|
Armed Donor | 3 mol% AuCl₃ | 30 minutes | 91-96% | 1:9 to 1:15 |
Disarmed Donor | 10 mol% AuCl₃ | 2 hours | 75-88% | 1:6 to 1:10 |
Superarmed Donor | 1 mol% AuCl₃ | 15 minutes | 95-98% | 1:12 to 1:20 |
Advanced protocols utilize donor-acceptor cyclopropane-mediated activation with scandium triflate as an alternative thiophilic promoter [18]. This method achieves high yields with both armed and disarmed donors while maintaining excellent stereoselectivity [18]. The strain-release mechanism provides controlled activation conditions that minimize side reactions and enable the use of sensitive protecting groups [18].
The Mitsunobu reaction provides a specialized route for synthesizing thio-linked N-acetylglucosamine derivatives of serine, offering an alternative connectivity pattern to the conventional O-linked glycosides [19] [42]. This methodology employs triphenylphosphine and diethyl azodicarboxylate to mediate the coupling between N-acetylglucosamine thiols and serine derivatives under mild conditions [19]. The reaction proceeds through formation of a phosphonium intermediate that activates the serine hydroxyl group for nucleophilic displacement [19].
Research demonstrates that modified Mitsunobu conditions using N-acetylglucosamine-1-thiol and protected serine derivatives achieve yields of 75-85% with excellent regioselectivity [19]. The reaction requires careful optimization of stoichiometry, with 1.2-1.5 equivalents of the phosphine and azo reagents providing optimal results [42]. Temperature control at 0-25°C prevents decomposition of the sensitive thio-sugar substrate while ensuring complete conversion [19].
The synthetic utility of this approach has been validated through the preparation of diverse S-glycosylated Fmoc-amino acids in high yield and stereoselectivity [42]. The process involves in situ generation of glycosylthiolate from carbohydrate acetates, enabling streamlined access to these modified building blocks [42]. Mild basic conditions make the conjugation reaction compatible with Fmoc-protected amino acids, avoiding the need for additional protection-deprotection cycles [42].
Substrate | Phosphine | Azo Reagent | Yield | Stereoselectivity |
---|---|---|---|---|
GlcNAc-SH | PPh₃ | DEAD | 83% | >95% β |
GalNAc-SH | PPh₃ | DIAD | 78% | >90% β |
ManNAc-SH | P(p-tolyl)₃ | DEAD | 75% | >93% β |
The methodology has been successfully extended to incorporate long thio-oligosaccharides into peptide chains through solid-phase peptide synthesis [42]. This represents an unprecedented achievement in the field, demonstrating the compatibility of thio-glycosidic bonds with standard peptide synthesis conditions [42]. The resulting S-linked glycopeptides exhibit enhanced metabolic stability compared to their O-linked counterparts while maintaining biological activity [19].
The strategic selection and deployment of protecting groups for acetylated N-acetylglucosamine moieties represents a critical aspect of Fmoc-L-Ser(β-D-GlcNAc(Ac)₃)-OH synthesis [22] [25] [26]. Acetyl groups serve dual functions as both protecting groups for hydroxyl functionalities and participating groups that direct stereochemical outcomes during glycosylation reactions [22] [38]. The traditional acetyl protection pattern involves complete acetylation at positions 3, 4, and 6 of the glucosamine ring, providing stability during synthetic manipulations while maintaining reactivity at the anomeric position [22].
Contemporary protecting group strategies have evolved to address the challenges associated with N-acetylglucosamine's reduced reactivity in glycosylation reactions [22]. Research demonstrates that the formation of intermolecular hydrogen bonds between N-acetyl groups significantly decreases glycosylation efficiency [22]. The development of the diacetyl strategy addresses this limitation by temporarily converting N-acetyl groups to diacetyl imide functionality, effectively disrupting hydrogen bonding patterns and enhancing reactivity [22].
Implementation of the diacetyl protection strategy shows remarkable improvements in glycosylation yields, with increases from 24% to 76% observed for challenging coupling reactions [22]. The enhanced reactivity extends beyond the immediate vicinity of the protection site, demonstrating beneficial effects even when reactive centers are distant from the modified acetyl groups [22]. Removal of the additional acetyl group proceeds under mild basic conditions using sodium methoxide or potassium carbonate in methanol [22].
Protection Strategy | Glycosylation Yield | Reaction Temperature | Deprotection Conditions |
---|---|---|---|
Standard NAc | 24-45% | 0°C to RT | NaOMe/MeOH |
Diacetyl NAc₂ | 76-83% | -20°C to -30°C | K₂CO₃/MeOH |
Trichloroacetyl | 65-70% | -10°C | Zn/AcOH |
Oxazolidinone | 78-85% | -20°C | H₂/Pd-C |
Alternative protecting group strategies include the use of silyl ether protection for positions 3, 4, and 6, enabling one-pot acidic deprotection under standard peptide cleavage conditions [26]. This approach employs acid-labile diethylisopropylsilyl groups that are completely removed during trifluoroacetic acid treatment [26] [27]. The methodology eliminates the need for intermediate purification steps and reduces the overall synthetic complexity [26].
Orthogonal protecting group strategies have been developed for applications requiring site-selective deprotection [27]. The combination of acid-labile silyl ethers and base-labile acetyl groups enables sequential glycan installation in complex glycopeptide synthesis [27]. These approaches utilize diethylisopropylsilyl protection that remains stable during synthesis but undergoes simultaneous deprotection during acidic global deprotection [27]. The orthogonal nature of these protecting groups facilitates the construction of glycopeptides bearing multiple distinct N-glycans through controlled deprotection sequences [27].
The structural characterization of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH through nuclear magnetic resonance spectroscopy reveals significant insights into the conformational dynamics imposed by glycosylation. Nuclear Overhauser Effect spectroscopy studies demonstrate that the attachment of the tri-acetylated N-acetylglucosamine moiety to the serine residue fundamentally alters the conformational landscape of the peptide backbone [1] [2].
Two-dimensional Nuclear Overhauser Effect Spectroscopy experiments conducted at 600 megahertz reveal specific inter-residue contacts that indicate the formation of restricted conformational states. The glycopeptide exhibits strong Nuclear Overhauser Effect correlations between the Fmoc aromatic protons and the peptide backbone amide protons, with distances constrained to 2.8-4.2 angstroms [3] [2]. These interactions suggest that glycosylation induces a preferential extended conformation rather than the compact folded structures typically observed in unglycosylated peptides.
The presence of the β-D-GlcNAc(Ac)3 substituent creates a conformational bias that limits the rotational freedom around the Cα-Cβ bond of the serine residue. Nuclear Overhauser Effect measurements indicate that the χ1 torsion angle (N-Cα-Cβ-Oγ) is restricted to a range of -60° to +60°, significantly narrower than the range observed in free serine residues [4] [5]. This restriction arises from steric interactions between the bulky carbohydrate moiety and the peptide backbone, effectively reducing the conformational entropy of the system.
Particularly noteworthy are the intramolecular Nuclear Overhauser Effect contacts observed between the N-acetyl methyl group of the glucosamine unit and the Fmoc aromatic system. These contacts, with distances of approximately 3.5-4.8 angstroms, indicate a preferential spatial arrangement where the carbohydrate moiety adopts a defined orientation relative to the peptide backbone [4] [6]. The rigidity of this interaction is further supported by the observation of temperature-independent Nuclear Overhauser Effect intensities across the range of 283-298 Kelvin, suggesting a stable hydrogen bonding network.
The tri-acetylation pattern on the glucosamine ring contributes additional conformational constraints through intramolecular interactions. Nuclear Overhauser Effect correlations between the O-3 and O-4 acetyl groups and the peptide amide protons indicate that these protecting groups participate in stabilizing specific conformations through weak hydrogen bonding interactions [7] [8]. The cumulative effect of these interactions results in a conformationally restricted glycopeptide that samples a significantly reduced conformational space compared to the unglycosylated analogue.
Although Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH does not contain proline residues, the study of proline cis-trans isomerization effects in related glycopeptide systems provides crucial insights into the conformational behavior of glycosylated amino acids. Research on glycopeptides containing serine-proline sequences reveals that glycosylation significantly influences the equilibrium between cis and trans conformations of prolyl peptide bonds [9] [10].
In model glycopeptides where O-glycosylated serine precedes proline, Nuclear Magnetic Resonance studies demonstrate a marked preference for the trans conformation of the X-Pro peptide bond. Unlike aromatic amino acids such as tyrosine, which can stabilize cis-proline conformations through aromatic-proline interactions, glycosylated serine residues do not provide similar stabilization for the cis isomer [9] [11]. This observation is attributed to the extended conformation adopted by glycosylated serine, which positions the carbohydrate moiety away from the proline ring, thereby eliminating potential stabilizing interactions.
The kinetics of proline isomerization in glycopeptides reveal that the presence of bulky carbohydrate substituents can significantly slow the interconversion process. Molecular dynamics simulations indicate that the activation energy for cis-trans isomerization increases by approximately 5-8 kilojoules per mole in the presence of tri-acetylated N-acetylglucosamine substituents compared to unglycosylated controls [12] [13]. This increase in activation energy results from steric hindrance imposed by the carbohydrate moiety during the transition state of the isomerization process.
Temperature-dependent Nuclear Magnetic Resonance studies of glycopeptides containing serine-proline dipeptide units show that the equilibrium constant for cis-trans isomerization shifts toward the trans conformation with increasing glycan complexity. At physiological temperatures, glycopeptides with mono-glycosylated serine exhibit approximately 95% trans conformation, while those with di- or tri-saccharide substituents show greater than 98% trans preference [10] [14]. This enhanced preference for the trans conformation has important implications for protein folding and stability in glycosylated systems.
The influence of acetylation patterns on proline isomerization kinetics has been investigated through systematic Nuclear Magnetic Resonance studies. Fully acetylated carbohydrate substituents, such as those found in Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, create more restrictive steric environments compared to partially or non-acetylated analogues. This increased steric bulk results in slower exchange rates between conformational states and more pronounced preferences for extended peptide conformations [15] [14].
Molecular dynamics simulations of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH reveal detailed atomistic insights into the dynamic behavior of carbohydrate-peptide interactions. Simulations performed using the AMBER force field with GLYCAM parameters demonstrate that the glycopeptide adopts a relatively stable conformation in aqueous solution, with the carbohydrate moiety influencing both local and global conformational preferences [16] [17].
The computational studies reveal that the β-D-GlcNAc(Ac)3 substituent forms multiple weak interactions with the Fmoc-protected serine backbone. Hydrogen bonding analysis indicates an average of 2.3 intermolecular hydrogen bonds between the carbohydrate hydroxyl groups and the peptide backbone atoms, with bond lengths ranging from 2.7 to 3.2 angstroms [6] [18]. These interactions contribute to the overall stability of the extended conformation observed experimentally through Nuclear Magnetic Resonance spectroscopy.
The simulations provide quantitative estimates of conformational flexibility through analysis of dihedral angle distributions. The φ and ψ backbone angles of the glycosylated serine residue show restricted distributions compared to unglycosylated controls, with standard deviations reduced by approximately 30-40% [19] [20]. This restriction is particularly pronounced for the ψ angle (Cα-C-N-Cα), which is constrained to a range of +120° to +160°, consistent with extended β-strand-like conformations.
Solvent accessibility calculations reveal that glycosylation significantly alters the hydration pattern around the serine residue. The presence of the tri-acetylated N-acetylglucosamine creates a hydrophobic patch that reduces water accessibility to the peptide backbone by approximately 25-30% [21] [22]. This altered solvation pattern contributes to the conformational restriction observed in Nuclear Magnetic Resonance studies and may have implications for protein-protein interactions in biological systems.
The dynamics of the carbohydrate ring itself show characteristic features of glycopeptide systems. The N-acetylglucosamine ring maintains a stable 4C1 chair conformation throughout the simulation, with minimal ring puckering observed. The acetyl groups exhibit restricted rotation around the C-O bonds, with preferred orientations that minimize steric clashes with both the sugar ring and the peptide backbone [23] [17]. Root mean square deviation analysis of the heavy atoms indicates that the carbohydrate portion is significantly more flexible than the peptide backbone, with average deviations of 1.8 angstroms and 0.6 angstroms, respectively.
Temperature-dependent simulations reveal that the conformational restriction imposed by glycosylation persists across physiologically relevant temperature ranges. Simulations conducted at 283, 298, and 310 Kelvin show minimal variation in the average φ and ψ angles, indicating that the glycosylation-induced conformational preferences are thermodynamically stable [24] [25]. The activation energies for conformational transitions are elevated by 8-12 kilojoules per mole compared to unglycosylated analogues, consistent with experimental observations from Nuclear Magnetic Resonance line shape analysis.
Mass spectrometric characterization of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH provides detailed information about the acetylation patterns and fragmentation behavior of this glycopeptide. Electrospray ionization mass spectrometry analysis reveals a molecular ion peak at m/z 657.6 corresponding to the protonated molecular ion [M+H]+, confirming the intact structure with all three acetyl groups present [26] [27].
The fragmentation pattern observed in tandem mass spectrometry experiments is characteristic of N-acetylglucosamine-containing glycopeptides. The most prominent fragment ion appears at m/z 204.1, corresponding to the N-acetylglucosamine oxonium ion (C8H14NO5+), which serves as a diagnostic marker for the presence of this specific monosaccharide unit [28] [29]. This oxonium ion formation occurs through cleavage of the glycosidic bond and subsequent rearrangement, providing definitive identification of the carbohydrate component.
Sequential loss of acetyl groups produces a characteristic series of fragment ions that allows for detailed analysis of the acetylation pattern. The initial loss of one acetyl group (42 atomic mass units) generates an ion at m/z 615.6, followed by subsequent losses producing ions at m/z 573.5, 531.5, and 489.4 [30] [31]. The relative intensities of these fragment ions indicate that the acetyl groups are lost in a specific order, with the O-6 acetyl group being the most labile, followed by the O-4 and O-3 substituents.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides complementary information about the fragmentation behavior under different ionization conditions. The use of 2,5-dihydroxybenzoic acid matrix results in minimal in-source fragmentation, allowing for accurate molecular weight determination and quantitative analysis of acetylation patterns [32] [30]. Post-source decay analysis reveals additional fragmentation pathways, including cross-ring cleavages of the glucosamine ring that provide structural information about the glycosidic linkage position.
The analysis of acetylation patterns through mass spectrometry has revealed important insights into the stability of different O-acetyl substituents. Collision-induced dissociation experiments demonstrate that the O-6 acetyl group is preferentially lost at low collision energies (10-15 electron volts), while the O-3 and O-4 acetyl groups require higher energies (20-30 electron volts) for efficient removal [33] [34]. This differential stability reflects the electronic and steric environment of each acetylation site and has implications for the chemical reactivity of these positions.
Quantitative analysis of acetylation patterns using stable isotope labeling demonstrates excellent linearity and reproducibility for mass spectrometric determination. The use of deuterated benzoyl chloride as an internal standard allows for accurate quantification of acetylation levels with coefficients of variation below 5% [35] [36]. This methodology has proven particularly valuable for monitoring deacetylation reactions and for quality control in the synthesis of glycopeptide building blocks.